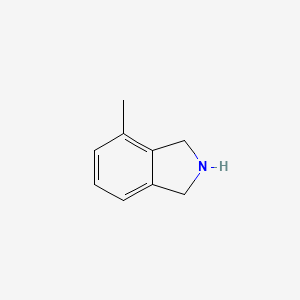

4-Methylisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZHWSFPHDXYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629731 | |

| Record name | 4-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-30-1 | |

| Record name | 4-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylisoindoline and Its Analogs

General Synthetic Strategies for Isoindoline (B1297411) Ring Systems

The formation of the isoindoline ring, a bicyclic system featuring a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, can be accomplished through several foundational synthetic routes. wikipedia.org These methods primarily rely on cyclization reactions that form the nitrogen-containing heterocyclic portion of the molecule.

Cyclization reactions are central to the synthesis of the isoindoline nucleus. unipi.it These strategies typically involve the formation of one or two carbon-nitrogen bonds to close the five-membered ring onto an aromatic precursor. Several effective methods have been documented in the literature. unipi.itthieme-connect.com

One of the most traditional and direct methods is the amination of α,α'-dihalo-ortho-xylenes . unipi.it This approach involves the reaction of a suitable primary amine with an ortho-xylene derivative that has been halogenated at both methyl groups. The primary amine acts as a nucleophile, displacing the two halide atoms to form the fused pyrrolidine ring. unipi.it Microwave-assisted protocols have been shown to accelerate this reaction, often leading to high yields and simplified product purification as the isoindoline derivative precipitates from the reaction medium. unipi.it

Another significant strategy is intramolecular hydroamination . unipi.it This method uses a precursor, such as a 2-alkenylphenylsulfonamide, which undergoes an acid-catalyzed intramolecular cyclization to yield the isoindoline ring system with excellent yields. unipi.it Other notable cyclization strategies include Diels-Alder reactions and [2+2+2] cyclotrimerization of alkynes, which can generate isoindolines with various substituents on the aromatic ring. unipi.it

Table 1: Overview of General Cyclization Strategies for Isoindoline Synthesis

| Synthetic Strategy | Description | Key Reactants | Typical Conditions | Reference |

| Amination of Dihalides | Double nucleophilic substitution to form the heterocyclic ring. | α,α'-bishalo-o-xylenes, primary amines | Basic medium (e.g., NaOH), room temperature or microwave irradiation. | unipi.it |

| Intramolecular Hydroamination | Acid or base-promoted cyclization of an amine onto a vinyl or ethynyl (B1212043) group. | 2-vinyl or 2-ethynyl benzylamines, 2-alkenylphenylsulfonamides | Acid catalysis (e.g., triflic acid) or basic reagents. | unipi.it |

| Diels-Alder Reactions | Intramolecular [4+2] cycloaddition followed by an aromatization step. | N-pentadienyl-N-propargyl derivatives | Thermal or metal-catalyzed conditions. | unipi.it |

The construction of the pyrrolidine ring fused to a benzene ring is the defining step in isoindoline synthesis. The methods described above directly achieve this fusion. The choice of starting materials is critical in determining the final substitution pattern on both the benzene and pyrrolidine portions of the molecule.

The amination of α,α'-dibromo-o-xylene with various primary amines is a classic illustration of this construction. unipi.it This reaction builds the pyrrolidine ring onto the benzene core provided by the o-xylene (B151617) derivative. The reaction's versatility allows for the use of anilines, benzyl (B1604629) amines, and alkyl amines, accommodating both electron-donating and electron-withdrawing groups on the substrates. unipi.it

Similarly, palladium-catalyzed intramolecular C-H functionalization represents a more modern approach to forging the fused ring system. chim.it For instance, aldonitrones bearing a 2-bromoarylmethyl group can cyclize in the presence of a palladium catalyst to form the core structure of isoindole N-oxides, which can subsequently be reduced to the corresponding isoindoline. chim.it These advanced methods highlight the ongoing development of efficient ways to construct the pyrrolidine ring fused to a benzene nucleus.

Direct Synthesis of 4-Methylisoindoline

The direct synthesis of this compound requires strategies that control the position of the methyl group on the aromatic ring. This is most commonly achieved by starting with a precursor that already contains the methyl group in the desired location.

Achieving regioselectivity for the 4-position of the methyl group is almost exclusively handled by using a starting material where the substitution pattern is pre-defined. A logical precursor for this compound would be 3-methyl-o-xylene. Bromination of the two methyl groups of 3-methyl-o-xylene would yield α,α'-dibromo-3-methyl-o-xylene. Subsequent reaction with ammonia (B1221849) or a protected amine followed by deprotection would lead to the formation of this compound.

Another route involves starting with 3-methylphthalic acid or its anhydride (B1165640). These precursors can be converted into the corresponding phthalimide (B116566), which is then reduced to form the isoindoline ring. For example, a synthetic pathway for the drug Lenalidomide (B1683929) starts with methyl 2-methyl-3-nitrobenzoate, demonstrating a strategy where the aromatic ring is already substituted to ensure the final product has the desired regiochemistry. mdpi.com The reduction of a this compound-1,3-dione, which can be synthesized from 3-methylphthalic anhydride, is a viable pathway to obtain this compound. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of N-substituted isoindolines via the amination of dihalides, several factors can be fine-tuned. Research has shown that the choice of solvent and base significantly impacts reaction outcomes. For instance, using 1,4-dioxane (B91453) as the solvent and sodium hydroxide (B78521) as the base at room temperature has been reported to produce N-substituted isoindolines in excellent yields. unipi.it

Microwave-assisted synthesis offers another avenue for optimization, often reducing reaction times from hours to minutes while maintaining high yields. unipi.it In these protocols, conducting the reaction in water under microwave irradiation has proven effective for synthesizing various N-substituted isoindolines. unipi.it A key advantage of this method is the simplification of the work-up, as the products often precipitate directly from the reaction medium, eliminating the need for column chromatography. unipi.it For any specific synthesis of this compound, parameters such as temperature, reaction time, and the stoichiometry of reactants would need to be systematically varied to find the optimal conditions.

Table 2: Factors for Optimization in Isoindoline Synthesis via Dihalide Amination

| Parameter | Influence on Reaction | Example Optimization | Reference |

| Solvent | Affects solubility of reactants and reaction rate. | 1,4-Dioxane found to be effective. | unipi.it |

| Base | Neutralizes the HBr or HCl formed during the reaction. | NaOH provides excellent yields. | unipi.it |

| Temperature | Influences reaction kinetics. | Room temperature is sufficient for some protocols. | unipi.it |

| Energy Source | Can dramatically reduce reaction time. | Microwave irradiation completes reactions in minutes versus hours for conventional heating. | unipi.it |

Synthesis of Methyl-Substituted Isoindoline Derivatives

The synthesis of isoindoline derivatives with methyl groups at various positions is an active area of research. These syntheses often involve the cyclization of appropriately substituted precursors. For instance, ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols can produce isoindolinone derivatives. rsc.org In one study, N-methyl substituted benzamide (B126) was successfully converted into the corresponding isoindolinone derivative in a 67% yield. rsc.org

Asymmetric synthesis has also been developed to produce chiral 3-substituted isoindolinones. acs.org One method involves synthesizing (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones from corresponding methyl 2-formylbenzoates. These chiral compounds can then be alkylated to introduce substituents at the 3-position with high diastereomeric ratios. acs.org While this example doesn't feature a methyl group on the benzene ring, the methodology could be adapted by starting with a methyl-substituted 2-formylbenzoate (B1231588) to create chiral methyl-isoindoline derivatives.

Strategies for Mono-, Di-, and Polymethylated Isoindolines

The synthesis of methylated isoindolines can be achieved through several routes, often starting from appropriately substituted precursors. For instance, 2-(2,6-Dioxopiperid-3-yl)-4-methylisoindoline-1,3-dione has been prepared from 3-methylphthalic anhydride and 3-aminopiperidine-2,6-dione (B110489) hydrogen chloride in the presence of sodium acetate (B1210297) and acetic acid. google.com This method highlights a common strategy involving the condensation of a substituted phthalic anhydride with an amine. Similarly, 2-(2,6-Dioxopiperid-3-yl)-4,7-dimethylisoindoline-1,3-dione was synthesized using 3,6-dimethylphthalic anhydride. google.com

Another approach involves the modification of the isoindoline core. For example, a Mannich condensation reaction of phthalimide with formaldehyde (B43269) and dimethylamine (B145610) yields 2-(dimethylaminomethyl)isoindoline-1,3-dione. primescholars.com This demonstrates the introduction of a methyl-containing group onto the nitrogen atom of the isoindoline ring system.

Furthermore, polysiloxanes have been modified with mono-, di-, and oligosaccharides through hydrosilylation of allylglycosides, indicating methods for attaching larger, functionalized groups that may contain methyl moieties to a core structure. researchgate.net

Stereoselective Synthesis of Chiral Methylisoindoline Analogs

The demand for enantiomerically pure compounds in pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral isoindoline analogs.

One notable approach is the synergistic use of palladium and a Brønsted acid to catalyze the diastereoselective cyclization of chiral sulfinamides. This method provides chiral isoindolines in good yields and with high diastereoselectivities. organic-chemistry.org Another strategy involves the synthesis of γ-amino alcohols containing an N-methyl isoindoline moiety, where the stereochemistry is controlled to produce specific isomers. nih.gov

The synthesis of chiral building blocks is also crucial. For example, a new and efficient route has been described for the synthesis of (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, achieving high enantiomeric excess. researchgate.netresearchgate.net This involves the use of chiral precursors like (R)-epichlorohydrin. researchgate.net The development of libraries of chiral ligands, such as those based on isopulegol, has also been explored to catalyze stereoselective reactions, including those that could lead to chiral isoindoline derivatives. mdpi.com

A convergent and stereoselective synthesis has been developed for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives, which can be reacted with a halo-purine intermediate to create complex chiral molecules. beilstein-journals.org This highlights the importance of preparing diverse chiral amine building blocks for the synthesis of complex targets.

Modern Synthetic Approaches to this compound and its Derivatives

Modern organic synthesis focuses on efficiency, sustainability, and the development of novel reaction pathways. These principles have been applied to the synthesis of this compound and its derivatives through various advanced methodologies.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netuc.pt This approach is highly atom-economical and efficient.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR used to generate diverse scaffolds. researchgate.netrug.nl For instance, a one-pot sequential Ugi-4CR followed by an intramolecular bis-annulation has been used to assemble spiro-γ-lactam-pyrrolo[2,3-b]quinoline scaffolds. researchgate.net Another application involves a domino Ugi-tetrazole reaction to create tetrazolyl isoindolines. mdpi.com These reactions demonstrate the versatility of MCRs in rapidly building complex heterocyclic systems, including those related to the isoindoline core. The synthesis of isoindoline-1,3-dione derivatives has also been achieved through one-pot multicomponent reactions. researchgate.net

| Reaction Type | Key Features | Resulting Scaffold | Reference |

| Ugi-4CR/bis-annulation | One-pot, sequential reaction | Spiro-γ-lactam-pyrrolo[2,3-b]quinoline | researchgate.net |

| Ugi-tetrazole | Domino reaction | Tetrazolyl isoindoline | mdpi.com |

| One-pot MCR | Tandem reaction | Isoindoline-1,3-dione derivatives | researchgate.net |

Catalytic Methods in Isoindoline Synthesis, e.g., Ru-catalyzed C-H activation

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of heterocyclic compounds. Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for constructing isoindoline and isoindolinone scaffolds. organic-chemistry.orgnih.govacs.org

One approach merges C-H activation with the strain-release of 1,2-oxazetidines to synthesize isoindolinones from benzoic acids. organic-chemistry.orgacs.org This method is notable for its high functional group tolerance and avoids the need for harsh oxidants. Another Ru(II)-catalyzed method involves the cyclization of benzimidates with alkenes to produce 1H-isoindole derivatives. nih.gov Furthermore, Ru-catalyzed C-H functionalization of phenylglycine derivatives with methyl acrylate (B77674) leads to the formation of 3,N-disubstituted isoindoline-1-carboxylates. csic.es A different strategy utilizes a ruthenium catalyst for the C-H activation of nitrones with ethenesulfonyl fluoride (B91410), which, depending on the substituent on the nitrogen of the nitrone, can lead to the formation of cyclic isoindolinones. rsc.org

| Catalyst System | Reactants | Product | Reference |

| [{Ru(p-cymene)Cl2}2] | Benzoic acids and 1,2-oxazetidines | Isoindolinones | organic-chemistry.orgacs.org |

| Ru(II) catalyst | Benzimidates and alkenes | 1H-Isoindole derivatives | nih.gov |

| [Ru(cymene)Cl2]2 | Phenylglycine derivatives and methyl acrylate | 3,N-disubstituted isoindoline-1-carboxylates | csic.es |

| Ru-catalyst | Nitrones and ethenesulfonyl fluoride | Cyclic isoindolinones | rsc.org |

Green Chemistry Principles in this compound Preparation (e.g., solventless synthesis, environmentally benign reagents)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgijnc.ir These principles are increasingly being applied to the synthesis of isoindoline derivatives.

Key green chemistry approaches include the use of solvent-free reaction conditions, aqueous media, and microwave irradiation. researchgate.net Multicomponent reactions are inherently green as they often have high atom economy, a key principle of green chemistry. researchgate.netacs.org The use of catalytic reagents is also a cornerstone of green chemistry, as they are used in small amounts and can be recycled, reducing waste. acs.org The development of synthetic methods that avoid the use of protecting groups, which require additional steps and generate waste, is another important aspect. acs.org The synthesis of N-substituted cyclic imide derivatives of coumarins and azacoumarins has been reported, highlighting the synthesis of biologically active molecules that may incorporate the isoindoline framework under potentially greener conditions. scirp.org

Flow Chemistry Applications in Isoindoline Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. researchgate.netsioc-journal.cnamt.uk

This technology is being increasingly adopted in both academic and industrial settings for the synthesis of pharmaceuticals and other fine chemicals. sioc-journal.cn While specific examples of the flow synthesis of this compound are not prevalent in the provided search results, the general applicability of flow chemistry to the synthesis of heterocyclic compounds is well-established. researchgate.netmdpi.com For example, flow chemistry has been used for the synthesis of isoindoline-fused triazole derivatives via C-H functionalization. researchgate.net The advantages of flow chemistry, such as rapid reaction optimization and the ability to handle hazardous reactions more safely, make it a promising platform for the future synthesis of this compound and its analogs. mdpi.comthalesnano.com

Chemical Reactivity and Transformation of 4 Methylisoindoline and Derivatives

Reactions of the Isoindoline (B1297411) Core Structure

The isoindoline core is a versatile scaffold that participates in a variety of chemical transformations, including nucleophilic substitutions at the nitrogen atom, electrophilic substitutions on the aromatic ring, and reactions that alter the heterocyclic ring structure itself.

Nucleophilic Substitution Reactions

The nitrogen atom of the isoindoline ring is nucleophilic and can react with various electrophiles. Furthermore, halogenated isoindoline derivatives can undergo nucleophilic substitution on the aromatic ring.

The secondary amine of 4-methylisoindoline can be alkylated or acylated. For instance, reaction with halides or acid anhydrides in the presence of a base can yield N-substituted 4-methylisoindolines. google.com Another significant transformation is the Gabriel synthesis, which has been adapted for isoindoline derivatives. This method involves reacting a halogenated isoindoline with potassium phthalimide (B116566), followed by hydrolysis with reagents like hydrazine (B178648) or aqueous acid to yield a primary amine.

Direct substitution of a leaving group on the aromatic ring is also possible. Halogenated isoindoline precursors, such as a hypothetical 4-chloro-2-methylisoindoline, can react with nucleophiles like ammonia (B1221849) under pressure. Such reactions can be accelerated using catalysts. Intramolecular nucleophilic substitutions are also known, where a nucleophilic group within the same molecule displaces a leaving group to form a new cyclic structure. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions on Isoindoline Derivatives

| Reaction Type | Reactants | Reagents & Conditions | Product Type | Ref |

| N-Alkylation/Acylation | Isoindoline, Benzyl (B1604629) chloride | Basic solution (e.g., pyridine) | N-Benzylisoindoline | google.com |

| N-Acylation | Isoindoline, Acetic anhydride (B1165640) | Basic solution (e.g., aqueous NaOH) | N-Acetylisoindoline | google.com |

| Gabriel Synthesis | 4-Bromo-2-methylisoindoline | 1. Potassium phthalimide 2. Hydrazine or 6M HCl, 80°C | 2-Methylisoindolin-4-amine | |

| Ammonolysis | 4-Chloro-2-methylisoindoline | Aqueous/gaseous NH₃, high pressure (5–10 bar), catalysts (e.g., CuI) | 2-Methylisoindolin-4-amine |

Electrophilic Aromatic Substitution on the Benzo Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comliu.edu

In this compound, the benzene (B151609) ring is substituted with both the fused pyrrolidine (B122466) ring and a methyl group. The nitrogen of the pyrrolidine ring is an electron-donating group, making it a powerful activating group and an ortho, para-director. The 4-methyl group is also an activating, ortho, para-directing group. The positions ortho to the fused amine are C-3a and C-7a (within the fused system) and C-5. The position para is C-7. The methyl group at C-4 directs to C-3 and C-5 (ortho) and C-7 (para).

The combined effect is strong activation of the ring towards electrophilic attack, with positions 5 and 7 being particularly favored due to the reinforcing directing effects of both the amine and methyl groups. Position 3 is also activated. Typical SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and sulfonation (using H₂SO₄). wikipedia.orgliu.edu

Ring-Opening and Ring-Expansion Reactions

The isoindoline ring system can undergo reactions that lead to either the opening of the heterocyclic ring or its expansion to a larger ring system. These transformations often require specific substrates or reaction conditions.

For example, certain isoindoline derivatives can be induced to open. The reduction of a 2-methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione with potassium t-butoxide resulted in the opening of the γ-lactam ring to yield an N-methylbiphenyl-2-carboxamide. rsc.org

Ring-expansion reactions can transform the five-membered pyrrolidine ring into a six- or seven-membered ring. While specific examples for this compound are not prevalent, related structures like 1,3-di-iminoisoindoline react with hydrazine to yield expanded phthalazine (B143731) products. rsc.org Ring expansion of other N-heterocyclic systems, such as tetrahydroisoquinolines, to form dibenzo[b,d]azepines has also been reported, suggesting the potential for analogous transformations in the isoindoline family. rsc.org These reactions often proceed through cleavage of a C-N bond, which can be facilitated by activating the nitrogen atom, for instance, through N-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.netnuph.edu.ua

Reactivity Profile of the 4-Methyl Group

The methyl group at the C-4 position is not merely a passive substituent; it actively participates in the chemical reactivity of the molecule.

Functionalization of the Alkyl Side Chain (e.g., oxidation, halogenation)

The benzylic protons of the 4-methyl group are susceptible to reactions typical of alkylarenes.

Halogenation: The methyl group can undergo free-radical halogenation. A study on 2-Benzyl-4-methylisoindoline-1,3-dione demonstrated that the methyl group could be brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in benzene. uoguelph.ca This reaction proceeds via a benzylic radical intermediate, leading to the formation of a 4-(bromomethyl)isoindoline derivative.

Oxidation: The methyl group can be oxidized to various higher oxidation states. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the methyl group into a carboxylic acid (forming isoindoline-4-carboxylic acid derivatives). Milder oxidation could potentially yield an aldehyde or alcohol.

Table 2: Examples of 4-Methyl Group Functionalization

| Reaction Type | Substrate Example | Reagents & Conditions | Product Type | Ref |

| Radical Bromination | 2-Benzyl-4-methylisoindoline-1,3-dione | NBS, AIBN, Benzene, reflux | 2-Benzyl-4-(bromomethyl)isoindoline-1,3-dione | uoguelph.ca |

| Oxidation to Carboxylic Acid | This compound derivative | KMnO₄ or CrO₃ | Isoindoline-4-carboxylic acid derivative |

Role of the Methyl Group in Directed Functionalization

The 4-methyl group plays a significant role in directing the regiochemical outcome of reactions on the aromatic ring, particularly electrophilic aromatic substitution. As an electron-donating group, it activates the ring and directs incoming electrophiles to the ortho (C-3, C-5) and para (C-7) positions. wikipedia.orgmasterorganicchemistry.com

This directing effect works in concert with the fused amine portion of the isoindoline core. The nitrogen atom strongly directs incoming electrophiles to positions 5 and 7. Therefore, the methyl group's influence reinforces the activation at positions 5 and 7, making these sites highly susceptible to electrophilic attack. The presence of substituents can also introduce steric effects that may influence the ratio of ortho versus para products. wikipedia.org

Functional Group Interconversions on the this compound Scaffold

The this compound structure, possessing both a secondary amine and a substituted aromatic ring, offers multiple sites for chemical transformation. Functional group interconversions can target the amine and aromatic moieties, as well as the nitrogen atom itself, allowing for the synthesis of a diverse range of derivatives.

Reduction and Oxidation Reactions of Amine and Aromatic Moieties

Oxidation Reactions:

The isoindoline core is susceptible to oxidation. For instance, the amine moiety can be oxidized. A general method for the oxidation of isoindolines involves the use of hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it While specific studies on this compound are not prevalent, related isoindoline precursors are known to be oxidized to the corresponding N-alkyl and N-aryl-isoindolinones. researchgate.net Catalytic oxidation, often employing metal catalysts like ruthenium or copper, can facilitate the use of greener oxidants such as hydrogen peroxide or molecular oxygen for these transformations. acsgcipr.org The benzylic methyl group on the aromatic ring could also be a site for oxidation under certain conditions, potentially yielding a carboxylic acid or alcohol, although this would require specific reagents to control selectivity over the amine. For example, catalytic systems have been developed for the aerobic oxidation of methyl groups on aromatic compounds. nih.gov

Reduction Reactions:

The aromatic ring of this compound can undergo reduction, although this typically requires harsh conditions due to the stability of the benzene ring. Catalytic hydrogenation using catalysts like platinum or rhodium under high pressure and temperature can reduce the aromatic ring to a substituted cyclohexane. libretexts.org Under milder conditions, it is possible to selectively reduce other functional groups in the presence of the aromatic ring. libretexts.orglibretexts.org For example, if an acyl group were introduced onto the nitrogen, subsequent reduction of an aryl ketone can be achieved. libretexts.orglibretexts.org The Birch reduction, which uses alkali metals in liquid ammonia, offers a method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. msu.edufiveable.me

Table 1: Examples of Reduction and Oxidation Reactions on Related Scaffolds This table presents examples of reactions on related structures to illustrate potential transformations of the this compound scaffold.

| Transformation | Substrate Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amine Oxidation | Isoindoline | H₂O₂/Na₂WO₄ | Isoindole N-oxide | chim.it |

| Aromatic Ring Reduction | Substituted Benzene | H₂/Pt or Rh, high pressure, high temp. | Substituted Cyclohexane | libretexts.org |

| Aryl Ketone Reduction | Aryl Alkyl Ketone | H₂/Pd catalyst | Alkylbenzene | libretexts.org |

| Partial Aromatic Reduction | Benzene Ring | Li or Na in liquid NH₃ | 1,4-Cyclohexadiene | msu.edufiveable.me |

Derivatization at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the isoindoline ring is a key site for derivatization through N-alkylation and N-acylation, allowing for the introduction of a wide variety of functional groups and molecular scaffolds.

N-alkylation:

N-alkylation of isoindolines can be achieved using alkyl halides. researchgate.net These reactions are typically performed in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate or cesium fluoride (B91410) on celite. researchgate.netorganic-chemistry.org The choice of solvent can also be critical, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed. researchgate.netorganic-chemistry.org In some cases, ionic liquids have been used as a medium for the N-alkylation of N-heterocycles. organic-chemistry.org More recently, methods using catalytic amounts of alkyl halides in the presence of alcohols have been developed as a greener alternative to traditional Hofmann N-alkylation. rsc.org

N-acylation:

N-acylation of the isoindoline nitrogen is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. arkat-usa.orgreddit.com These reactions typically proceed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. arkat-usa.org The N-acylation of indoles and other heterocycles has been achieved using thioesters as the acyl source, offering a milder alternative to reactive acyl chlorides. nih.gov The synthesis of N-acyl cyclic ureas from cyclic ureas and acyl chlorides is a well-established transformation. arkat-usa.org One-pot procedures have also been developed for the synthesis of N-acyl phthalimides, which can then be further reacted. nsf.gov

Table 2: General Conditions for N-Alkylation and N-Acylation of Isoindoline and Related N-Heterocycles

| Reaction | Reagent Type | Typical Bases | Typical Solvents | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | K₂CO₃, CsF-Celite | DMF, Acetonitrile | researchgate.netorganic-chemistry.org |

| N-Acylation | Acyl Chlorides | Pyridine, Triethylamine | Toluene, THF | arkat-usa.org |

| N-Acylation | Thioesters | Cs₂CO₃ | Xylene | nih.gov |

Redox Chemistry of Related Isoindoline Systems

While specific electrochemical data for this compound is scarce, studies on related isoindoline derivatives, particularly nitroxides and metal complexes, provide valuable insights into the potential redox behavior of this class of compounds.

Electrochemical Behavior and Redox Potentials

For example, the redox potentials of a series of cyclic nitroxides, including isoindoline derivatives, have been determined in acetonitrile. nih.govanu.edu.au These studies show that isoindoline nitroxides undergo a one-electron oxidation to form the corresponding N-oxoammonium cation. anu.edu.au The oxidation potential is influenced by the nature of the substituents on the isoindoline ring. anu.edu.au For instance, replacing methyl groups with electron-donating ethyl groups can slightly lower the oxidation potential, while substitution with phenyl groups can lead to a higher oxidation potential, possibly due to steric effects. anu.edu.au

In the context of metal complexes, the isoindoline framework can act as a ligand, and the redox behavior can be centered on either the metal or the ligand. rsc.org Electrochemical studies of Cu(II) and Ni(II) complexes with bis(pyridylimino)isoindoline ligands have been performed to identify their redox activity. rsc.org Similarly, the redox potentials of manganese(II) complexes with 1,3-bis(2'-Ar-imino)isoindoline ligands have been shown to correlate with their catalytic activity in oxidation reactions. mdpi.comacademie-sciences.fr The redox potentials of these manganese complexes span a wide range, demonstrating that the electronic properties of the isoindoline ligand system can be tuned by varying the substituents. mdpi.com

Table 3: Redox Potentials of Selected Isoindoline Derivatives This table presents redox potential data for isoindoline-containing systems to illustrate their electrochemical properties.

| Compound/System | Redox Process | Potential (V vs. ref) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Isoindoline Nitroxide | One-electron oxidation | 0.771 (vs. Ag/AgCl) | Acetonitrile | anu.edu.au |

| [Mn(II)(HL-pyridyl)Cl₂] | Mn(III)/Mn(II) | 0.948 (vs. SCE) | - | mdpi.com |

| [Mn(II)(HL-benzimidazolyl)Cl₂] | Mn(III)/Mn(II) | 0.388 (vs. SCE) | - | mdpi.com |

Mechanistic Aspects of Electron Transfer Processes

The mechanisms of electron transfer in isoindoline-based systems can be complex and are dependent on the specific compound and reaction conditions. In the case of isoindoline nitroxides, the one-electron oxidation is generally a reversible process, corresponding to the formation of the stable N-oxoammonium cation. anu.edu.au However, for some related systems, such as certain azaphenalene nitroxides, the oxidation may involve additional processes not accounted for in simple theoretical models. nih.gov

For metal complexes with isoindoline-based ligands, electron transfer can trigger subsequent chemical reactions. For example, in the electrocatalytic reduction of CO₂ by Cu(II) and Ni(II) bis(pyridylimino)isoindoline complexes, the process is believed to be initiated by ligand reduction. rsc.org This can lead to changes in the coordination of the ligand and, in some cases, decomposition of the complex. rsc.org

In the oxidation of substrates by manganese complexes of 1,3-bis(2'-Ar-imino)isoindolines, the reactivity is strongly influenced by the redox potential of the Mn(III)/Mn(II) couple. mdpi.comacademie-sciences.fr This suggests that the electron transfer between the manganese center and the substrate is a key step in the catalytic cycle. The linear correlation between the catalytic activity and the redox potential provides strong evidence for an electron transfer mechanism. mdpi.com

Derivatives and Structural Modifications of the 4 Methylisoindoline Scaffold

Rational Design and Synthesis of 4-Methylisoindoline Derivatives

The rational design of this compound derivatives involves strategic modifications to alter the molecule's properties for specific applications. Synthetic approaches often focus on introducing functional groups, extending the heterocyclic system, or altering the core structure through substitutions.

Modifying the this compound scaffold through the introduction of various substituents on both the aromatic and heterocyclic rings is a primary strategy for creating new derivatives. These substitutions can be achieved through several synthetic methodologies, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The aromatic ring of the isoindoline (B1297411) core can be functionalized with a range of electron-withdrawing and electron-donating groups. For instance, in derivatives of the related isoindoline-1,3-dione, the aromatic ring has been substituted with fluoro and methoxy (B1213986) groups. rasayanjournal.co.inderpharmachemica.com The introduction of a fluoro group, an electron-withdrawing substituent, has been shown to enhance the biological activity of certain imidazole-isoindoline-1,3-dione hybrids. rasayanjournal.co.in Similarly, the synthesis of 4-methoxy-2-(2,6-dioxo(3-piperidyl))isoindoline-l,3-dione demonstrates the incorporation of an electron-donating methoxy group. google.com

Computational studies have explored the nucleophilic aromatic substitution (SNAr) of dinitroisoindoline-1,3-dione with 1,2,3-triazole isomers. researchgate.net These reactions proceed via a one-step concerted mechanism, and regioselectivity is influenced by the formation of intramolecular hydrogen bonds. researchgate.net Such findings are critical for predictably synthesizing substituted isoindoline derivatives. researchgate.netmdpi.com

Another powerful method for aromatic substitution is the Suzuki coupling reaction. In a study on luminol (B1675438) derivatives, which share the phthalimide (B116566) (isoindoline-1,3-dione) core, bromination of the aromatic ring followed by a Suzuki coupling with trimethyl boroxine (B1236090) or phenyl boronic acid was used to introduce methyl or phenyl groups, respectively. uoa.gr

The table below summarizes examples of substitution reactions on the isoindoline scaffold.

| Precursor Scaffold | Reagents | Substituent Introduced | Reaction Type | Reference |

| 3-methyl-phthalic anhydride (B1165640) | 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole | Imidazole derivative | Condensation | rasayanjournal.co.in |

| 3-aminopiperidine-2,6-dione (B110489), 3,6-dimethylphthalic anhydride | Sodium acetate (B1210297), acetic acid | Dimethyl, Dioxopiperidyl | Condensation | google.com |

| 3-aminophthalimide derivative | N-bromosuccinimide (NBS) | Bromo | Electrophilic Bromination | uoa.gr |

| 4,6-dibromo-3-aminophthalimide derivative | Trimethyl boroxine, Suzuki coupling conditions | Methyl | Suzuki Coupling | uoa.gr |

| 4,6-dinitroisoindoline-1,3-dione | 1H-1,2,3-triazole | 1,2,3-triazolyl | Nucleophilic Aromatic Substitution | researchgate.net |

Beyond simple substitution, the this compound scaffold can be elaborated into more complex fused and spirocyclic systems. These modifications create rigid, three-dimensional structures that are of significant interest in various fields of chemistry.

Fused Systems: Fused systems are created by sharing one or more bonds between the isoindoline core and another ring system. An example is the one-pot, three-component synthesis of N-fused 4,5-benzo derpharmachemica.comgoogle.comimidaz[2,1-b]thiazole derivatives from isoindoline-1,3-dione precursors. researchgate.net This approach demonstrates how the isoindoline structure can serve as a foundation for building complex polycyclic molecules. Another example from medicinal chemistry is the drug Mazindol, which contains an isoindoline heterocycle fused with an additional five-membered nitrogen-containing ring between positions 1 and 2. mdpi.com

Spirocyclic Systems: Spirocyclic compounds feature two rings connected by a single common atom. The construction of spirocyclic systems based on the isoindoline framework introduces significant three-dimensionality. sigmaaldrich.com Rhodium-catalyzed oxidative [4+1]-spiroannulation of oximes with 1-diazonaphthalen-1H-ones has been developed to synthesize spirocyclic isoindole N-oxides, showcasing a modern approach to these complex structures. chim.it While not starting from this compound itself, these methods illustrate the potential for creating spiro-fused derivatives from the broader isoindole family.

The table below provides examples of these complex systems.

| System Type | Description | Synthetic Approach | Reference |

| Fused | N-fused 4,5-benzo derpharmachemica.comgoogle.comimidaz[2,1-b]thiazole | One-pot three-component reaction from an isoindoline-1,3-dione derivative. | researchgate.net |

| Fused | Imidazoisoindole core (Mazindol) | Isoindoline fused with a five-membered nitrogen-containing ring. | mdpi.com |

| Spirocyclic | Spirocyclic isoindole N-oxides | Rh(III)-catalyzed [4+1]-spiroannulation of oximes and diazo compounds. | chim.it |

Impact of Structural Modifications on Chemical Profiles

Structural modifications to the this compound scaffold, whether through substitution or the formation of new rings, profoundly impact its chemical properties. These changes are primarily driven by the electronic and steric nature of the introduced groups.

The electronic and steric effects of substituents dictate the reactivity and physical properties of this compound derivatives.

Electronic Effects: Substituents influence the electron density distribution within the molecule through inductive and resonance effects. ucsb.eduucalgary.ca

Inductive Effects are transmitted through sigma bonds and are dependent on the electronegativity of the atoms. ucsb.edu Electron-withdrawing groups (EWGs), such as halogens or nitro groups, decrease electron density. ucsb.edulibretexts.org

Resonance Effects involve the delocalization of pi electrons across the conjugated system. ucalgary.ca Electron-donating groups (EDGs), like methoxy (-OCH₃) or amino (-NH₂) groups, can increase electron density at specific positions on the aromatic ring (ortho and para). ucalgary.calibretexts.org

The introduction of an electron-withdrawing fluoro group onto an isoindoline-1,3-dione derivative was found to improve its antimicrobial activity, highlighting a direct link between electronic structure and function. rasayanjournal.co.in In another example, the placement of methyl groups on a luminol derivative, which has an isoindoline-1,3-dione core, significantly increased its chemiluminescence quantum yield, demonstrating a clear electronic effect on its photophysical properties. uoa.gr

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds. numberanalytics.com Bulky substituents can hinder the approach of reactants to a reaction site, a phenomenon known as steric hindrance. numberanalytics.com For example, in electrophilic aromatic substitution, bulky groups on a benzene (B151609) ring can favor substitution at the less hindered para position over the ortho position. numberanalytics.com In the case of substituted isoindolines, bulky groups on the pyrrolidine (B122466) ring or on the aromatic portion can influence the molecule's preferred conformation and its ability to interact with other molecules.

The following table summarizes the general effects of common substituents.

| Substituent | Formula | Electronic Effect | Steric Effect |

| Methyl | -CH₃ | Weakly Electron-Donating (+I, Hyperconjugation) | Small |

| Methoxy | -OCH₃ | Electron-Donating (+R, -I) | Moderate |

| Fluoro | -F | Electron-Withdrawing (-I, +R) | Small |

| Chloro | -Cl | Electron-Withdrawing (-I, +R) | Moderate |

| Nitro | -NO₂ | Strongly Electron-Withdrawing (-I, -R) | Moderate |

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from bond rotations and their relative stabilities. lumenlearning.com The isoindoline scaffold consists of a planar benzene ring fused to a non-planar five-membered pyrrolidine ring. The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for studying these conformations in solution. researchgate.net For instance, in a study of the diastereoselective alkylation of an N-methylisoindoline-borane complex, NMR studies were essential for determining the relative stereochemistry of the products, which is intrinsically linked to their conformation. psu.edu

Stereochemical Considerations in this compound Derivatives

The introduction of substituents on the pyrrolidine ring of the this compound scaffold can create one or more stereocenters, leading to the possibility of stereoisomers (enantiomers and diastereomers). Controlling the stereochemical outcome of reactions is a significant challenge and a key focus in modern organic synthesis.

A pivotal study on the stereocontrolled alkylation of the N-methylisoindoline–borane (B79455) complex (3) highlights the importance of stereochemical considerations. psu.edu The deprotonation and subsequent reaction with an electrophile were found to be highly diastereoselective. The stereochemical outcome was dependent on the reaction conditions.

Using n-butyllithium (nBuLi) in tetrahydrofuran (B95107) (THF) , the substitution occurred predominantly syn to the borane (BH₃) group, yielding product 4 .

Using sec-butyllithium (sBuLi) with the chiral ligand sparteine (B1682161) in diethyl ether (Et₂O) , the diastereoselectivity was reversed, with substitution occurring anti to the borane group to give product 5 . psu.edu

Furthermore, the use of the chiral sBuLi-sparteine system rendered the reaction enantioselective, producing chiral isoindoline-borane complexes in up to 89% enantiomeric excess (ee). psu.edu The absolute and relative configurations of the chiral products were unequivocally established through X-ray crystallography and NMR studies. psu.edu For example, the X-ray structure of the methylation product 4i confirmed that the substitution occurred syn to the borane group. psu.edu A similar X-ray analysis was performed on cis-1-(4-chlorophenyl)-3-methyl-2-methylisoindoline to determine the relative stereochemistry of its substituents. cdnsciencepub.com

These findings demonstrate that by carefully selecting reagents and reaction conditions, it is possible to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of new centers created on the this compound scaffold.

The table below summarizes the stereochemical outcomes in the alkylation of the N-methylisoindoline-borane complex.

| Reagent System | Solvent | Major Diastereomer | Stereochemical Description | Reference |

| nBuLi | THF | 4 | syn to BH₃ group | psu.edu |

| sBuLi | THF | 4 | syn to BH₃ group | psu.edu |

| sBuLi | Et₂O | 5 | anti to BH₃ group | psu.edu |

| sBuLi / sparteine | Et₂O | 5 | anti to BH₃ group (enantioselective) | psu.edu |

Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure or enriched this compound derivatives is crucial for understanding their structure-activity relationships and for the development of chiral drugs. Various stereoselective strategies have been developed for the synthesis of the broader class of isoindoline derivatives, which can be conceptually applied to the this compound scaffold.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For isoindoline derivatives, several catalytic asymmetric methods have been reported.

One prominent method is the palladium-catalyzed asymmetric intramolecular allylic C-H amination . This approach can deliver a variety of chiral isoindolines with high yields and excellent enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.org The reaction utilizes a chiral phosphoramidite (B1245037) ligand to control the stereochemical outcome. While not specifically demonstrated for this compound, this method is applicable to a range of substituted o-allylbenzylamines. chinesechemsoc.orgontosight.ai

Another approach involves the asymmetric hydrogenation of indole (B1671886) derivatives . Chiral phosphine-free cationic ruthenium complexes have been used to catalyze the hydrogenation of various substituted indoles to produce indolines with excellent enantio- and diastereoselectivities (up to >99% ee). bohrium.com This strategy could potentially be adapted for the synthesis of chiral 4-methylisoindolines from the corresponding 4-methylindoles.

The use of chiral bifunctional organocatalysts has also proven effective in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, achieving up to 95% ee. rsc.org These isoindolinones can then be reduced to the corresponding isoindolines.

Diastereoselective Synthesis:

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in a molecule with multiple stereocenters. For 1,3-disubstituted isoindolines, several diastereoselective methods have been established.

A sequential Ugi and aza-Michael addition reaction has been reported for the synthesis of cis-1,3-disubstituted isoindolines as a single diastereomer. researchgate.net This method involves the reaction of N-protected imines bearing a Michael acceptor with various nitrogenous nucleophiles.

The use of chiral N-tert-butanesulfinyl imines is a powerful strategy for the asymmetric synthesis of 1,3-disubstituted isoindolines. Nucleophilic addition to an aromatic N-tert-butanesulfinyl imine containing a Michael acceptor in the ortho-position, followed by an intramolecular conjugate aza-Michael reaction, produces the desired isoindolines with high diastereoselectivity. beilstein-journals.org

Furthermore, a rhodium(III)-catalyzed chiral N-sulfinyl amide directed asymmetric [4 + 1] annulation of benzamides with acrylic esters has been developed for the diastereoselective synthesis of 3-substituted isoindolinones with diastereomeric ratios up to 5.5:1. rsc.org These can be subsequently reduced to the corresponding isoindolines.

The alkylation of an N-methylisoindoline–borane complex has been shown to be diastereoselective, with the substitution occurring predominantly syn to the borane group. psu.edu The use of a sBuLi–sparteine reagent mixture can alter the diastereoselectivity and allows for an enantioselective reaction. psu.edu

Table 1: Examples of Enantioselective Synthesis of Isoindoline Derivatives

| Starting Material | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| o-Allylbenzylamine derivative | Pd(OAc)2, (S)-L1*, BQ | Chiral isoindoline | 99 | 98 | chinesechemsoc.org |

| 2-Methyl-1H-indole | [(R,R)-6a]Ru-complex | (S)-2-Methylindoline | >99 | >99 | bohrium.com |

| 2-Formylbenzonitrile, Dimethyl malonate | Chiral tertiary-amine with urea (B33335) group | (R)-3-(Methoxycarbonyl)-3-cyanophthalide | 87 | 95 | rsc.org |

| (S)-N-(2-Vinylbenzylidene)-tert-butanesulfinamide | Grignard Reagent, then intramolecular aza-Michael | 1,3-Disubstituted isoindoline | - | >98 (dr) | beilstein-journals.org |

Note: This table presents data for isoindoline derivatives in general, as specific data for this compound was not available in the searched literature.

Chirality and its Influence on Molecular Recognition

Chirality is a fundamental property in molecular recognition, the specific interaction between two or more molecules. In biological systems, receptors, enzymes, and other biomolecules are chiral, leading to often dramatically different physiological responses to the enantiomers of a chiral drug. capes.gov.br

The three-dimensional arrangement of atoms in a chiral molecule, such as a this compound derivative, dictates how it fits into the binding site of a biological target. ontosight.ai One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may bind with lower affinity, have no effect, or even cause undesirable or toxic side effects.

The specific stereochemistry of a this compound derivative, determined by the configuration at its chiral centers, will influence its conformation and the spatial orientation of its functional groups. These factors are critical for establishing the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition. scirp.orgresearchgate.net

For instance, the introduction of a methyl group at the 4-position of the isoindoline scaffold can create a specific chiral environment that influences how the molecule interacts with its biological target. The orientation of this methyl group in the (R) or (S) configuration can either facilitate or hinder the optimal binding orientation of the entire molecule.

While specific studies on the molecular recognition of this compound enantiomers are not extensively detailed in the available literature, the principles of stereoselectivity in drug action are well-established. For example, studies on other chiral molecules have demonstrated that enantiomers can have different binding affinities for the same receptor, leading to different biological activities. nih.gov

The development of synthetic methods to access enantiomerically pure this compound derivatives is therefore a critical step in exploring their potential as chiral probes for molecular recognition studies and as candidates for chiral drugs. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 4 Methylisoindoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods allow for the precise calculation of molecular properties, providing a detailed picture of the molecule's electronic structure and potential reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It relies on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. wikipedia.org

DFT calculations provide critical information about the electronic properties of 4-methylisoindoline. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and optical properties. nih.gov A smaller gap suggests higher reactivity and easier electronic excitation.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for chemical reactions. nih.gov Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand charge transfer, hyperconjugative interactions, and the stabilization of the molecular structure. nih.govnih.gov While specific DFT data for this compound is not extensively published, studies on analogous isoindoline (B1297411) derivatives show that the nitrogen and oxygen heteroatoms typically represent the most negative potential sites. nih.govnih.gov

Table 1: Key Electronic Properties Calculated via DFT

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The aromatic ring and nitrogen lone pair are likely primary contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Primarily associated with the antibonding orbitals of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. A larger gap implies higher kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for interactions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of electron density in terms of localized bonds and lone pairs. | Reveals intramolecular charge transfer and stabilizing interactions within the molecule. nih.gov |

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. numberanalytics.com DFT methods are widely used to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are highly valuable for assigning experimental spectra and confirming the molecular structure. The calculated shifts for this compound would help in assigning the signals corresponding to the aromatic, methyl, and methylene (B1212753) protons and carbons.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra, such as the C-H stretching of the methyl and aromatic groups, and the N-H stretching of the isoindoline ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, primarily the HOMO to LUMO transition, which corresponds to the absorption wavelength (λmax). These predictions provide insight into the molecule's color and electronic behavior. researchgate.net

Table 2: Predicted Spectroscopic Data Types from Computational Methods

| Spectroscopic Technique | Computational Method | Predicted Data | Application for this compound |

|---|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts (ppm) | Assignment of proton and carbon signals in the experimental spectrum. researchgate.net |

| IR | DFT Frequency Calculation | Vibrational frequencies (cm⁻¹) and intensities | Assignment of functional group vibrations (e.g., C-H, N-H, C-N stretches). nih.gov |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation energies (eV) and maximum absorption wavelengths (λmax) | Understanding electronic transitions and predicting the UV-Vis absorption profile. nih.gov |

Quantum chemical calculations are a cornerstone for elucidating the step-by-step pathways of chemical reactions. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can determine the activation energies required to overcome reaction barriers. rsc.org This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed synthetic route. numberanalytics.com Computational methods can model the geometry of transition states, providing a three-dimensional view of the atoms at the peak of the energy barrier, which is often impossible to observe experimentally. sathyabama.ac.in This allows for the rational design of catalysts and the optimization of reaction conditions to favor desired products. rsc.orgchemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These methods are vital for understanding conformational flexibility and intermolecular forces.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. organicchemistrytutor.com For this compound, the flexibility of the five-membered heterocyclic ring is of particular interest. This ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.

Computational methods can systematically explore the potential energy landscape of the molecule to identify low-energy, stable conformers. nih.gov The energy landscape is a map that shows the potential energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable or metastable conformations, while the peaks represent the energy barriers for interconversion between them. maricopa.edu Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its ability to interact with other molecules. solubilityofthings.com

Table 3: Conceptual Energy Landscape for this compound Ring Puckering

| Conformation | Dihedral Angle (Conceptual) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Planar | 0° | High | Transition State |

| Envelope | Variable | Low | Stable Conformer |

| Twist | Variable | Low | Stable Conformer |

Note: This table is illustrative. Actual values would require specific molecular dynamics simulations.

The way molecules interact with each other governs their physical properties in the condensed phase (liquid and solid states). Molecular modeling can predict and quantify these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. semanticscholar.org

For isoindoline systems, Hirshfeld surface analysis is a common computational tool used to visualize and analyze intermolecular contacts in a crystal structure. researchgate.net This method maps the regions of close contact between neighboring molecules, providing a "fingerprint" plot that quantifies the contribution of different types of interactions (e.g., H···H, C···H, N···H). researchgate.net In the case of this compound, key interactions would likely involve hydrogen bonding via the N-H group and van der Waals interactions involving the methyl and aromatic portions of the molecule. semanticscholar.org These predictions are crucial for understanding crystal packing and designing materials with specific physical properties.

In Silico Prediction of Chemical Behavior and Interactions of this compound Systems

Computational methods provide powerful tools for predicting the chemical behavior and interactions of molecules like this compound, offering insights that complement experimental studies. These in silico techniques allow for the detailed examination of molecular properties and reactivity, guiding further research and application development.

Reactivity Site Analysis

Reactivity site analysis is crucial for understanding how a molecule will interact with other chemical species. Density Functional Theory (DFT) is a cornerstone of these analyses, enabling the calculation of various local reactivity descriptors. worldscientific.com These descriptors help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Key local reactivity descriptors include Fukui functions (ƒ+, ƒ−), local softness, and electrophilicity indices. worldscientific.comworldscientific.com These are derived from the changes in electron density as electrons are added to or removed from the molecule. researchgate.netuantwerpen.be

Fukui function ƒ+ : Indicates the propensity of a site to accept an electron, highlighting electrophilic attack sites.

Fukui function ƒ− : Shows the propensity of a site to donate an electron, identifying nucleophilic attack sites.

For isoindole systems, theoretical calculations, often using methods like B3LYP/6-311G(d,p), have been employed to determine these reactivity indices. worldscientific.com Such studies analyze the frontier molecular orbitals (HOMO and LUMO) to predict the most probable locations for chemical reactions. worldscientific.com For instance, in isoindole, the tautomeric stability and reactivity have been explored in both gas and solution phases, revealing how the molecular environment affects its chemical behavior. worldscientific.com The analysis of Fukui functions and other descriptors provides a quantitative basis for predicting the selectivity in reactions involving isoindoline derivatives. researchgate.net

| Computational Method | Calculated Property | Significance in Reactivity Analysis |

|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | Fukui Functions (ƒ+, ƒ−) | Identifies sites susceptible to nucleophilic and electrophilic attack. worldscientific.comuantwerpen.be |

| DFT | Local Softness and Electrophilicity Indices | Quantifies the reactivity of specific atomic sites within the molecule. worldscientific.comworldscientific.com |

| Self-Consistent Reaction Field (SCRF) | Solvent Effects | Analyzes how different solvents influence the reactivity and stability of tautomers. worldscientific.com |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. worldscientific.com |

Hydrogen Bonding Analysis within Isoindoline Systems

Hydrogen bonding plays a critical role in determining the structure, stability, and interactions of isoindoline systems. Computational studies, particularly molecular dynamics (MD) simulations, are invaluable for analyzing these non-covalent interactions. csic.esresearchgate.net

In isoindoline derivatives, both intramolecular and intermolecular hydrogen bonds are significant. For example, studies on 1,3-bis(arylimino)isoindole have shown that intramolecular hydrogen bonds are stabilized through a six-membered ring transition state, and this effect is enhanced by the polarity of the solvent. nih.gov The presence of hydrogen bond donor and acceptor moieties can lead to pronounced photoexcitation properties. nih.gov

Crystal structure analysis of various isoindoline derivatives reveals detailed hydrogen bonding networks. In some cases, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming dimers which then create larger slab-like structures. iucr.org The geometry of these hydrogen bonds, including bond distances and angles, can be precisely determined and analyzed. dcu.ie MD simulations can further elucidate the dynamics of these interactions, revealing the stability and lifetimes of hydrogen bonds in different environments, including in the presence of water or in crowded solutions. csic.esdntb.gov.uarsc.org These simulations can predict the conformational equilibrium between folded (intramolecularly H-bonded) and unfolded states. csic.es

| Isoindoline System | Type of H-Bonding | Computational Method | Key Finding |

|---|---|---|---|

| 1,3-bis(arylimino)isoindole | Intramolecular | Fluorescence Spectroscopy & Quantum Chemistry | H-bond stability is enhanced by solvent polarity, influencing photophysical properties. nih.gov |

| Spiro[isoindoline-1,9′-xanthen] derivative | Intermolecular C—H⋯O | X-ray Crystallography | Molecules form inversion dimers via pairs of C—H⋯O bonds. iucr.org |

| N-substituted phthalimidine derivatives | Intermolecular O—H⋯O, C—H⋯O | X-ray Crystallography | Forms a complex hydrogen-bonded network in the solid state. core.ac.uk |

| Generic flexible molecules | Intramolecular | Molecular Dynamics (MD) Simulations | Predicts the free-energy profile and equilibrium between H-bonded and non-H-bonded states. csic.es |

Advanced Computational Methodologies

The study of complex chemical systems like this compound benefits from advanced computational techniques that can handle large molecular assemblies and predict properties with high accuracy.

QM/MM Methods for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying reactions and properties in large systems, such as a molecule in solution or a ligand bound to a protein. nih.govmpg.de In this approach, the chemically active region (e.g., the isoindoline core and reacting partners) is treated with a high-level QM method, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient MM force field. mpg.depeerj.com

This partitioning allows for the accurate modeling of electronic effects where they are most important—during bond breaking and formation—while still accounting for the influence of the larger environment. peerj.comrsc.org QM/MM methods have been successfully applied to:

Investigate Reaction Mechanisms : By calculating the energy profiles of reaction pathways, QM/MM can elucidate the step-by-step mechanism of chemical transformations involving isoindoline derivatives. rsc.org

Predict Spectroscopic Properties : They can accurately predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, by accounting for environmental effects on the electronic structure. rsc.orgresearchgate.netresearchgate.net For example, the automated fragmentation QM/MM (AF-QM/MM) approach has been used to calculate NMR chemical shifts of protein-ligand complexes involving isoindolinones. researchgate.net

Study Photophysical Processes : The photophysical properties of isoindoline-based dyes in different environments (solution, crystal, amorphous) have been investigated using combined QM/MM methods to understand phenomena like aggregation-induced phosphorescence. rsc.orgresearchgate.net

The choice of how to treat the boundary between the QM and MM regions is a critical aspect of these calculations, with various schemes like mechanical embedding, electrostatic embedding, and polarizable embedding available to handle the QM-MM interactions. nih.govmpg.deacs.org

Machine Learning Applications in Isoindoline Research

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, accelerating the discovery and design of new molecules and materials. ellis.eursc.org In the context of isoindoline research, ML can be applied in several ways:

Predicting Molecular Properties : ML models can be trained on large datasets of known molecules to predict the properties of new, un-synthesized compounds. This includes predicting physicochemical properties, biological activities, and toxicity. nih.govfrontiersin.orgresearchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models based on ML have been developed for isoindoline-1,3-dione derivatives to predict their anticancer activity. researchgate.net

Accelerating Simulations : ML can create "surrogate models" that learn from the results of computationally expensive QM calculations. hzdr.de These surrogates can then predict quantum mechanical properties, like electronic structures, at a fraction of the cost, enabling the simulation of much larger systems for longer timescales. hzdr.de

Guiding Drug Discovery : By processing vast amounts of chemical data, ML algorithms can identify patterns that link chemical structures to biological activity. ellis.eu This can help in screening large virtual libraries of isoindoline derivatives to identify promising candidates for specific therapeutic targets, significantly reducing the time and cost of drug discovery. ellis.euresearchgate.net

Applications in Chemical Biology and Medicinal Chemistry

Exploration of the 4-Methylisoindoline Scaffold in Drug Discovery

The this compound core serves as a versatile template for the generation of diverse chemical libraries aimed at identifying and optimizing new drug candidates. Its unique structural features allow for systematic modifications to fine-tune its pharmacological profile.

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further modification to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.com The this compound scaffold has been utilized as a foundational structure in the search for new lead compounds.

Similarly, a lead optimization study on indoline-2,3-dione derivatives, which share structural similarities with the isoindoline (B1297411) core, led to the development of a potent fatty acid amide hydrolase (FAAH) inhibitor with significantly improved potency compared to the initial lead compound. nih.gov These examples highlight the strategic importance of scaffold modification, a principle that is directly applicable to the optimization of lead compounds derived from this compound.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the this compound scaffold, SAR studies would involve systematically altering different parts of the molecule and assessing the impact on its interaction with a biological target.

While specific SAR studies on this compound are not extensively documented in the provided search results, the principles can be inferred from studies on related isoindoline and quinoline (B57606) structures. For example, in a study of diamine quinoline methanols, systematic variation of the side chain at the 4-position was found to be critical for the compound's activity and led to analogues with maintained potency but reduced central nervous system accumulation. nih.gov Another study on quinoline methanol (B129727) antimalarials also emphasized the importance of substitutions at the 4-position in determining the inhibitory activity against Plasmodium falciparum. nih.gov

For isoindoline-1,3-dione derivatives, SAR analysis revealed that substitutions at the 4-position of a benzyl (B1604629) or phenyl ring attached to the core structure influenced the inhibitory potential against tyrosinase. In the context of 4-azaindole-2-piperidine derivatives, while extensive medicinal chemistry efforts were undertaken, a suitably potent and metabolically stable compound could not be identified to advance the series. dndi.org These findings underscore the importance of systematic structural modifications in guiding the design of more effective therapeutic agents based on heterocyclic scaffolds like this compound.

Mechanistic Investigations of Biological Activities

Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound derivatives, this involves investigating their ability to modulate biological pathways, inhibit enzymes, and bind to specific receptors.

The biological activity of this compound derivatives can be attributed to their ability to interfere with or modulate specific cellular signaling pathways. For instance, inhibitors of histone deacetylases (HDACs), a class of enzymes that can be targeted by isoindoline-based compounds, can lead to the re-expression of aberrantly silenced tumor suppressor genes. nih.gov By inhibiting HDACs, these compounds can alter chromatin structure and influence gene expression, thereby affecting cancer cell growth and survival. nih.govmdpi.com

Derivatives of the isoindoline scaffold have shown promise as inhibitors of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net Several studies have reported the synthesis and evaluation of isoindoline-1,3-dione derivatives as potent AChE inhibitors. nih.govresearchgate.netnih.gov For example, certain derivatives with specific substitutions on the phenyl ring demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the AChE enzyme. researchgate.netresearchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and as skin-whitening agents. researchgate.netnih.gov Research has shown that certain indole (B1671886)–thiourea derivatives can effectively inhibit tyrosinase activity. researchgate.net The inhibitory effects of these compounds have been confirmed in cell-based assays, where they were shown to reduce melanin formation. researchgate.net SAR studies of other heterocyclic compounds have indicated that substitutions at the 4-position can be important for tyrosinase inhibitory potential. researchgate.net

Histone Deacetylase (HDAC): HDAC inhibitors are an important class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.govmdpi.com Hydroxamic acid derivatives bearing an isoindolinone structure have been designed and synthesized as potent HDAC inhibitors. nih.gov One such compound demonstrated more potent growth-inhibitory activity against pancreatic cancer cells than a clinically used HDAC inhibitor. nih.gov

Table 1: Enzyme Inhibition Data for Isoindoline Derivatives

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound with ortho chlorine moiety showed highest potency (IC50 = 0.91 µM). | nih.gov |

| Acetylcholinesterase | Isoindoline-1,3-dione derivatives | Para-fluoro substituted compounds exhibited the highest inhibitory potency (IC50 = 2.1 µM). | researchgate.net |

| Tyrosinase | Indole–thiourea derivatives | Compounds effectively inhibited cellular tyrosinase activity and melanin formation. | researchgate.net |